1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Lipophilicity Drug Design ADME

This symmetrical, bifunctional 1,2,4-oxadiazole building block features primary aminomethyl substituents at the 3- and 5-positions. The dihydrochloride salt form offers superior aqueous solubility over the free base. The 1,2,4-oxadiazole core serves as a hydrolytically stable, non-classical bioisostere for ester/amide functionalities, delivering documented metabolic stability improvements (e.g., t₁/₂ extended to 61 hours in rat plasma). In comparison to 1,3,4-oxadiazole regioisomers, it imparts approximately 1 log unit higher lipophilicity (log D) for enhanced membrane permeability and CNS penetration, with a ~3.5 D dipole moment enabling key electrostatic interactions. Parallel diversification from a single intermediate maximizes library output. Process-scale utility is supported by MOH/DMSO-mediated cyclodehydration achieving up to 98% isolated yield in 10–20 minutes. Ideal for medicinal chemistry lead optimization, MOF synthesis, and industrial-scale library production.

Molecular Formula C4H10Cl2N4O
Molecular Weight 201.05 g/mol
CAS No. 2741206-71-1
Cat. No. B6278338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
CAS2741206-71-1
Molecular FormulaC4H10Cl2N4O
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC(C1=NOC(=N1)CN)N.Cl.Cl
InChIInChI=1S/C4H8N4O.2ClH/c5-1-3-7-4(2-6)9-8-3;;/h1-2,5-6H2;2*1H
InChIKeyAUDZWZFWFOOTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine Dihydrochloride (CAS 2741206-71-1): Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


1-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride (CAS 2741206-71-1) is a symmetrical, bifunctional 1,2,4-oxadiazole building block bearing primary aminomethyl substituents at both the 3- and 5-positions of the heterocyclic core. With molecular formula C₄H₁₀Cl₂N₄O and molecular weight 201.05 g/mol, the dihydrochloride salt form provides enhanced aqueous solubility and handling convenience relative to the free base (CAS 1557852-63-7, MW 128.13) . The 1,2,4-oxadiazole ring is a recognized non-classical bioisostere for ester and amide functionalities, conferring resistance to hydrolysis while retaining hydrogen-bonding capacity [1]. This compound serves as a versatile diamine intermediate for constructing 3,5-disubstituted-1,2,4-oxadiazole libraries, metal-organic frameworks, and pharmacologically relevant conjugates [2].

Why Generic Oxadiazole Substitution Fails: Quantified Isomer-Dependent Property Cliffs Between 1,2,4- and 1,3,4-Oxadiazole Matched Pairs


1,2,4-Oxadiazole and 1,3,4-oxadiazole are frequently treated as interchangeable bioisosteres in drug design, yet systematic matched-pair analysis across the AstraZeneca compound collection reveals an approximately 1 log unit difference in lipophilicity (log D) between these regioisomers, with 1,3,4-oxadiazoles consistently more polar [1]. This fundamental difference propagates into divergent metabolic stability, hERG inhibition profiles, and aqueous solubility [1]. Furthermore, the 1,2,4-oxadiazole ring exhibits a dipole moment approximately twice that of its 1,3,4-counterpart (~3.5 D vs. ~1.8 D in representative matched pairs), leading to distinct charge distributions, hydrogen-bonding patterns, and target-binding geometries [2]. Consequently, substituting a 1,2,4-oxadiazole building block with a 1,3,4-isomer—or vice versa—cannot be done without risking substantial alteration of ADME properties and pharmacological activity [3].

1-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine Dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement


Regioisomeric Lipophilicity Cliff: 1,2,4-Oxadiazole Core Exhibits ~1 log D Unit Higher Lipophilicity vs. 1,3,4-Oxadiazole Matched Pairs

Systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole regioisomers across the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazole-containing compounds exhibit approximately 1 log D unit higher lipophilicity than their 1,3,4-oxadiazole counterparts [1]. This order-of-magnitude difference in partition coefficient is a class-level property driven by the intrinsically different charge distributions and dipole moments of the two regioisomeric cores [2]. For procurement decisions, this means the 1,2,4-oxadiazole scaffold is preferred when higher membrane permeability or CNS penetration is desired, while the 1,3,4-isomer is favored for aqueous solubility optimization.

Lipophilicity Drug Design ADME

Dipole Moment Divergence: 1,2,4-Oxadiazole Displays ~2-Fold Higher Dipole Moment vs. 1,3,4-Oxadiazole, Modulating Target Binding

Experimentally determined dipole moments for representative 1,2,4- and 1,3,4-oxadiazole matched pairs reveal a substantial difference: the 1,2,4-oxadiazole regioisomer exhibits a dipole moment of approximately 3.5 D, whereas the corresponding 1,3,4-oxadiazole matched compound shows a significantly lower value of approximately 1.8 D [1]. This ~2-fold difference in dipole moment reflects intrinsically different charge distributions between the two heterocyclic cores, which in turn modulates hydrogen-bond acceptor/donor strength and influences molecular recognition events at biological targets [2]. For building block selection, the higher dipole moment of the 1,2,4-oxadiazole core can be exploited to enhance binding affinity in targets where electrostatic complementarity with a polar binding pocket is desirable.

Dipole Moment Molecular Recognition Charge Distribution

Hydrolytic Stability Superiority: 1,2,4-Oxadiazole Core Resists Hydrolysis Unlike Ester and Amide Bioisostere Counterparts

The 1,2,4-oxadiazole ring is established as a hydrolytically stable bioisostere for ester and amide functionalities [1]. Direct comparative assessment of selected 1,2,4-oxadiazoles versus their amide analogues using RP-HPLC methods confirmed significantly enhanced hydrolytic stability at both acidic and neutral pH for the oxadiazole-containing compounds [2]. In a quantitative example from anti-HIV drug discovery, replacement of ester moieties with 1,2,4-oxadiazole systems increased metabolic half-life in rat plasma from baseline to t₁/₂ = 61 hours for the oxadiazole-containing ADAM 6 compound [3]. This resistance to hydrolysis is a direct consequence of the aromatic heterocyclic structure and is not shared by ester or amide functional groups, which are susceptible to enzymatic and chemical hydrolysis.

Hydrolytic Stability Bioisosterism Chemical Stability

Synthetic Accessibility: 3,5-Disubstituted-1,2,4-Oxadiazoles Achievable in Up to 98% Isolated Yield via Superbase-Mediated Cyclodehydration

The 3,5-disubstituted-1,2,4-oxadiazole scaffold, for which 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride serves as a direct precursor, can be synthesized in excellent isolated yields. A general cyclodehydration method using O-acylamidoximes in the superbase system MOH/DMSO (M = Li, Na, K) delivers isolated yields up to 98% within short reaction times of 10–20 minutes under mild conditions [1]. This high-yielding synthetic route contrasts with more demanding protocols required for certain 1,3,4-oxadiazole derivatives, where cyclocondensation may require prolonged heating with triethyl orthoesters in glacial acetic acid [2]. The availability of the symmetrical bis(aminomethyl) building block further streamlines library synthesis by enabling parallel diversification at both the 3- and 5-positions from a single intermediate.

Synthetic Efficiency Cyclodehydration Process Chemistry

Metabolic Stability in Drug Development: 1,2,4-Oxadiazole-Containing SARS-CoV-2 PLpro Inhibitors Exhibit t₁/₂ > 93.2 min and High Plasma Exposure

In a recent antiviral drug discovery program, 1,2,4-oxadiazole derivatives (compounds 13f and 26r) demonstrated PLpro inhibition (IC₅₀ = 1.8 and 1.0 μM), antiviral activity against SARS-CoV-2 (EC₅₀ = 5.4 and 4.3 μM), and good metabolic stability with t₁/₂ > 93.2 min in liver microsome assays [1]. Compound 26r further exhibited moderate oral bioavailability of 39.1% and high plasma exposure (AUC₀₋ₜ = 24,289.76 ng·h/mL) in mice [1]. While these data are from specific 1,2,4-oxadiazole derivatives rather than the building block itself, they establish the class-level capability of the 1,2,4-oxadiazole core to confer favorable pharmacokinetic properties when incorporated into drug-like molecules.

Metabolic Stability Antiviral Pharmacokinetics

Salt Form Advantage: Dihydrochloride Provides Defined Stoichiometry and Enhanced Aqueous Handling vs. Free Base

The dihydrochloride salt form (CAS 2741206-71-1, MW 201.05 g/mol) offers practical advantages over the free base (CAS 1557852-63-7, MW 128.13) . The defined 2:1 HCl stoichiometry ensures consistent protonation of both primary amine groups, eliminating batch-to-batch variability in salt content that can occur with partially neutralized amines. Dihydrochloride salts of aminomethyl-1,2,4-oxadiazoles are routinely supplied at ≥95% purity with characterization by NMR and mass spectrometry . While direct solubility measurements for this specific compound are not publicly available, the dihydrochloride form is expected to exhibit significantly higher aqueous solubility than the free base, consistent with the general behavior of amine hydrochloride salts.

Salt Selection Aqueous Solubility Handling

Optimal Scientific and Industrial Application Scenarios for 1-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Higher log D and Membrane Permeability

When a drug discovery program requires building blocks that impart higher lipophilicity (~1 log D unit above 1,3,4-oxadiazole alternatives) to facilitate membrane permeability or CNS penetration, 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is the appropriate procurement choice [1]. The symmetrical bis(aminomethyl) substitution enables parallel diversification at both the 3- and 5-positions, maximizing library output from a single intermediate while maintaining the favorable 1,2,4-oxadiazole physicochemical profile [2].

Hydrolytically Stable Bioisostere Replacement in Amide- or Ester-Containing Lead Series

For lead optimization campaigns seeking to replace metabolically labile ester or amide linkages with a hydrolytically stable bioisostere, the 1,2,4-oxadiazole core offers documented resistance to hydrolysis at both acidic and neutral pH [1]. The quantitative metabolic stability improvement—exemplified by t₁/₂ extension to 61 hours in rat plasma upon ester-to-oxadiazole replacement—provides a data-driven rationale for selecting this building block over ester- or amide-based alternatives when designing compounds for long in vivo duration of action [2].

Electrostatic-Driven Molecular Recognition: Exploiting Higher Dipole Moment for Target Binding

When the target binding site contains polar residues that can engage in favorable electrostatic interactions, the ~3.5 D dipole moment of the 1,2,4-oxadiazole core—approximately twice that of the 1,3,4-oxadiazole isomer (~1.8 D)—provides a measurable advantage in binding affinity optimization [1]. This intrinsic electronic property, rooted in the 1,2,4-connectivity of the heterocycle, cannot be replicated by the 1,3,4-isomer regardless of substituent modification, making the correct regioisomeric building block essential for structure-based drug design programs targeting electrostatic complementarity [2].

Cost-Efficient Scale-Up via High-Yielding Cyclodehydration Chemistry

For process chemistry and scale-up applications, the demonstrated ability to achieve up to 98% isolated yield in 3,5-disubstituted-1,2,4-oxadiazole synthesis via MOH/DMSO-mediated cyclodehydration (10–20 min reaction time) makes this building block an economically attractive starting material [1]. The near-quantitative conversion, mild conditions, and simple work-up procedure minimize solvent consumption and purification costs, supporting the selection of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride for industrial-scale library production and kilogram-level intermediate manufacturing [1].

Quote Request

Request a Quote for 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.